molecular formula C22H42O2 B1176194 SRB2 protein CAS No. 147706-77-2

SRB2 protein

Cat. No.: B1176194
CAS No.: 147706-77-2
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Description

The SRB2 protein, more commonly referred to in research as Scavenger Receptor Class B Member 2 (SCARB2) or Lysosomal Integral Membrane Protein II (LIMPII), is a multi-pass membrane protein predominantly located in the lysosomal membrane . It acts as a crucial receptor for the transport of the enzyme beta-glucocerebrosidase (GBA) to the lysosome, a process vital for normal lysosomal function . This central role connects SRB2 to several disease pathways, including Gaucher disease and Parkinson's disease, making it a protein of significant interest in lysosomal storage and neurological disorder research . As a member of the CD36 protein family, SRB2 is a multiligand scavenger receptor with demonstrated binding affinity for various pathogen-associated molecular patterns (PAMPs). Studies on homologs in other species have shown that SRB2 can bind to bacterial lipopolysaccharides (LPS), lipoteichoic acid, and peptidoglycan, highlighting its potential role in innate immune recognition . Furthermore, research indicates it can bind to long-chain polyunsaturated fatty acids, such as eicosapentaenoic acid, suggesting a broader function in lipid sensing and metabolism . These diverse ligand interactions position SRB2 as a key player in studying host-pathogen interactions and lipid-related cellular processes.

Properties

CAS No.

147706-77-2

Molecular Formula

C22H42O2

Synonyms

SRB2 protein

Origin of Product

United States

Molecular Architecture and Structural Determinants of Srb2 Protein Function

Primary Sequence Analysis and Conservation Patterns of SRB2 Protein

Primary sequence analysis of this compound involves examining its amino acid composition, identifying potential post-translational modification sites, and predicting structural features. Conservation patterns are typically analyzed through multiple sequence alignments of SRB2 orthologs across different species. nih.govproteinatlas.org Residues that are critical for protein structure, stability, or function tend to be highly conserved throughout evolution. nih.govproteinatlas.org

Methods such as multiple sequence alignment tools allow for the comparison of SRB2 sequences from various organisms to identify conserved regions and specific amino acid positions. wikipedia.orgnih.gov Conservation scores can be calculated for each position in the alignment, indicating the degree of evolutionary constraint. nih.govproteinatlas.org Highly conserved segments often correspond to functional domains or residues involved in crucial interactions. nih.govproteinatlas.org For instance, comparative studies of vertebrate SCARB2 (a related B-class scavenger receptor) have revealed conserved cysteine residues, proline and glycine (B1666218) residues potentially contributing to loop formation, and conserved N-glycosylation sites. medlineplus.gov Analysis of crustacean SRB2 orthologs has shown significant sequence identity among different crustacean taxa, suggesting conserved structural and functional features. dokumen.pub

Organism (Crustacean) Sequence Identity to M. japonicus SRB2 (%) Reference
Procambarus clarkii 74 dokumen.pub
Hyalella azteca 55 (SRB1-like) dokumen.pub
Scylla serrata 54 dokumen.pub

Table 1: Illustrative Sequence Identity of SRB2-like Receptors in Different Crustacean Species Compared to M. japonicus SRB2. dokumen.pub

Identification and Characterization of Functional Domains of this compound

The this compound, as a type III transmembrane protein, possesses a specific topology with distinct functional domains: an extracellular domain, a transmembrane region, and an intracellular or cytoplasmic tail. ed.ac.ukcdutcm.edu.cn

Extracellular Domain Functionality

The extracellular domain of SRB2 is exposed to the external environment and is primarily responsible for recognizing and binding specific ligands. In the case of crustacean SRB2, this domain has been shown to directly bind bacterial lipopolysaccharide (LPS), a key component of Gram-negative bacteria. dokumen.pub This interaction is crucial for initiating the innate immune response. dokumen.pub Extracellular domains of scavenger receptors often contain structural features like immunoglobulin (Ig)-like domains, which are involved in ligand binding and protein-protein interactions. medlineplus.govcellsignal.com Glycosylation, the addition of carbohydrate chains, is also common in the extracellular domains of transmembrane proteins and can influence protein folding, stability, and interactions with other molecules. medlineplus.govresearchgate.net

Intracellular Region and Cytoplasmic Tail Functionality

The intracellular region, specifically the cytoplasmic tail, of SRB2 is located within the cytoplasm and mediates interactions with intracellular signaling molecules and cellular machinery. This domain is critical for transmitting signals received by the extracellular domain across the membrane and for regulating protein trafficking and localization. orpha.net The cytoplasmic tail of crustacean SRB2 contains a cryptic RHIM-like motif, which is essential for its interaction with the intracellular protein IMD, a key component of the immune deficiency pathway. dokumen.pub This interaction leads to the activation of downstream signaling events, including the nuclear translocation of RELISH, a transcription factor involved in expressing antimicrobial peptides. dokumen.pub Cytoplasmic tails can also contain motifs that interact with the cytoskeleton or components of the vesicular transport machinery (like COPI and COPII), influencing protein movement within the cell and targeting to specific organelles or the plasma membrane. orpha.net Post-translational modifications like palmitoylation can increase the hydrophobicity of the cytoplasmic tail, influencing its membrane association and trafficking. cellsignal.com

Transmembrane Regions

The transmembrane region of SRB2 spans the lipid bilayer of the cell membrane, anchoring the protein within the membrane. ed.ac.ukcdutcm.edu.cnresearchgate.net These regions typically consist of alpha-helical segments composed of hydrophobic amino acids that interact favorably with the lipid environment. ed.ac.ukresearchgate.net The transmembrane domain's structure and interaction with the lipid bilayer are crucial for maintaining the protein's correct orientation and stability within the membrane, as well as facilitating conformational changes that may occur upon ligand binding to the extracellular domain. While some transmembrane proteins have multiple transmembrane segments, proteins like vertebrate SCARB2 are single-pass transmembrane proteins, crossing the membrane only once. cdutcm.edu.cncellsignal.com

Comparative Structural Analysis of SRB2 Orthologs

Comparative structural analysis of SRB2 orthologs across different species provides insights into the evolutionary conservation of its structure and function. By comparing the amino acid sequences and predicted or determined three-dimensional structures of SRB2 from various organisms, researchers can identify conserved structural motifs, domains, and critical residues. proteinatlas.orgnih.gov This analysis helps in understanding which regions of the protein are under strong evolutionary pressure and are likely essential for its core function. nih.govproteinatlas.org

Biochemical Activities and Enzymatic Modalities of Srb2 Protein

Ligand Binding Specificity of SRB2 Protein

The this compound is characterized by its broad ligand-binding capacity, which underscores its multifaceted physiological roles. Its extracellular domain serves as a recognition platform for various endogenous and exogenous molecules.

A critical function of SRB2 is its role as a pattern recognition receptor (PRR) for bacterial lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. pnas.orgnih.gov The extracellular domain of SRB2 directly binds to LPS. nih.govresearchgate.net This interaction is a key step in initiating an innate immune response against bacterial infections. Research in crustaceans has shown that SRB2 is upregulated upon bacterial challenge, and its depletion leads to increased bacterial proliferation and mortality. pnas.orgnih.gov This highlights the essential role of SRB2 in sensing and responding to bacterial pathogens. The binding of LPS to SRB2 can be quantified, with studies showing a specific binding affinity. For instance, the recombinant extracellular domain of shrimp SRB2 was found to bind to LPS with a dissociation constant (Kd) of 2.09 ± 0.71 μM. researchgate.net

This compound Interaction with Bacterial Polysaccharides

LigandBinding ActivityResearch Finding
Lipopolysaccharide (LPS)PositiveThe extracellular domain of SRB2 directly recognizes and binds to bacterial LPS. pnas.orgnih.govresearchgate.net
Lipoteichoic acid (LTA)PositiveThe recombinant extracellular domain of SRB2 (rSRB2-Ex) was shown to bind to LTA in ELISA assays. researchgate.net
Peptidoglycan (PGN)NegativeELISA assays indicated that rSRB2-Ex does not bind to PGN. researchgate.net

As a member of the scavenger receptor class B family, SRB2 is implicated in the recognition and uptake of modified lipoproteins, particularly oxidized low-density lipoproteins (oxLDL). researcher.lifemdpi.com While direct binding studies specifically on a protein solely denoted as "SRB2" are limited, its identity as CD36 firmly places it as a key receptor for oxLDL. researcher.life Macrophage CD36 is a primary receptor for oxLDL, a crucial event in the pathogenesis of atherosclerosis, leading to the formation of foam cells. researcher.lifemdpi.com The binding of oxLDL to scavenger receptors like SRB2 is a high-affinity interaction. nih.gov This interaction is not competed by native LDL, indicating a specific recognition of the oxidized form. nih.gov

Role of SRB2/CD36 in Cellular Fatty Acid Uptake

StepDescriptionReference
BindingLong-chain fatty acids bind to the extracellular domain of SRB2/CD36. nih.gov
Membrane PartitioningSRB2/CD36 promotes the delivery and partitioning of fatty acids into the outer leaflet of the plasma membrane. nih.gov
Transmembrane MovementFatty acids are believed to move across the membrane via passive diffusion ('flip-flop'). nih.gov
Intracellular ReleaseAt the inner membrane leaflet, SRB2/CD36 facilitates the desorption of fatty acids. nih.gov
Cytoplasmic TransportThe released fatty acids bind to cytoplasmic fatty acid-binding proteins (FABPc) for transport within the cell. nih.gov

In addition to LPS, the this compound has been shown to bind directly to both Gram-negative and Gram-positive bacteria, with a stronger affinity observed for Gram-negative species. researchgate.net This broader recognition of bacterial pathogens underscores its role in innate immunity. researchgate.netresearchgate.net While the role of SRB2 in viral recognition is less defined, scavenger receptors as a class are known to interact with viral particles. researchgate.net For instance, a study on the shrimp homolog of SRB (PcSRB) suggested an interaction with White Spot Syndrome Virus (WSSV). researchgate.net However, more research is needed to fully elucidate the specific viral ligands for SRB2.

Potential Enzymatic Activities Associated with this compound (if any, focusing on mechanistic roles)

Based on current scientific literature, the this compound is not known to possess any intrinsic enzymatic activity. Its primary function is that of a receptor and a facilitator of transport. researcher.lifenih.gov The biological effects of SRB2 are mediated through its ligand-binding capabilities, which trigger downstream signaling events, rather than through direct catalysis of biochemical reactions.

Modulatory Effects on Downstream Biochemical Cascades

The binding of ligands to the this compound initiates intracellular signaling cascades that lead to significant changes in cellular function. pnas.orgwikipedia.org A well-characterized example is the response to LPS binding in invertebrates. Upon LPS recognition, SRB2 activates the Immune Deficiency (IMD) signaling pathway. pnas.orgnih.gov The C-terminal intracellular region of SRB2 interacts with the IMD protein, leading to the activation and subsequent nuclear translocation of the NF-κB-like transcription factor, RELISH. pnas.orgnih.gov In the nucleus, RELISH promotes the expression of antimicrobial peptides (AMPs), which are crucial for clearing bacterial infections. pnas.orgnih.govresearchgate.net This SRB2-IMD-RELISH axis represents a key downstream biochemical cascade modulated by SRB2. nih.gov

Cellular and Subcellular Localization of Srb2 Protein

Membrane Localization and Orientation

The primary residence of SCARB2 is the limiting membranes of late endosomes and lysosomes. nih.govmedlineplus.govnih.gov In these compartments, it functions as a receptor for targeting lysosomal enzymes, such as glucosylceramidase, and is involved in maintaining the stability of the lysosomal membrane. medlineplus.gov SCARB2 can also be present on the plasma membrane, where it can shuttle to and from the surface. frontiersin.orgmedlineplus.gov This cell surface localization allows it to act as a receptor for certain viruses, including Enterovirus 71. medlineplus.govfrontiersin.org

Distribution Across Various Tissues and Cell Types

SCARB2 is a ubiquitously expressed protein found in a multitude of human tissues. nih.gov Immunohistochemical studies have shown strong expression in various epithelial cells, including those of the gastrointestinal tract (stomach and intestines) and lungs (bronchial epithelia and pneumocytes). nih.gov It is also found in neurons, glial cells, and the endothelial cells of blood vessels. nih.gov Among immune cells, it is most highly expressed in plasmacytoid dendritic cells (pDCs). nih.gov Furthermore, it has been identified in the membranes of renin secretory granules in the kidney. nih.gov

Table 2: Tissue and Cellular Distribution of SCARB2 (LIMP-2)

Tissue/Cell Type Specific Location
Gastrointestinal Tract Mucosal and glandular epithelia of intestine, gastric fundus gland
Respiratory System Bronchial epithelia, pneumocytes
Nervous System Neurons, glial cells
Vascular System Blood vessels, perivascular tissues
Immune System Plasmacytoid dendritic cells (pDCs)

| Kidney | Renin secretory granules |

Dynamic Translocation and Compartmentalization of SCARB2 Protein

SCARB2 follows a specific trafficking pathway to reach its primary destination. It is synthesized in the endoplasmic reticulum, where it can bind to its cargo, such as the enzyme beta-glucocerebrosidase. medlineplus.govmedlineplus.gov From the ER, it traffics through the Golgi apparatus for processing and is then sorted to the endo-lysosomal system. medlineplus.govnih.gov The protein can also be dynamically shuttled between the lysosomal/endosomal compartments and the plasma membrane. frontiersin.org Recent studies have also shown that SCARB2 is part of the contact sites between lysosomes and the endoplasmic reticulum, suggesting a role in inter-organelle communication and lipid transport. uu.nl Pathogenic mutations in the SCARB2 gene can disrupt this process, causing the protein to be retained in the ER. medlineplus.govmedlineplus.gov

Mechanisms Governing Subcellular Targeting of SCARB2 Protein

The precise targeting of SCARB2 to late endosomes and lysosomes is directed by specific sorting signals within its amino acid sequence. A di-leucine-based motif located in the C-terminal cytoplasmic tail of the protein is essential for this targeting process. nih.gov This signal is recognized by adaptor protein complexes, specifically AP-1 and AP-3, which sort SCARB2 from the trans-Golgi network into vesicles destined for the endo-lysosomal pathway. nih.gov

Molecular Interactions and Complex Formation Involving Srb2 Protein

Protein-Protein Interaction Networks of SRB2 Protein

The function of SRB2 is defined by its dynamic interactions with a host of other proteins. These interactions are central to its role as a molecular bridge, connecting gene-specific regulatory factors with the general transcription apparatus and other signaling pathways.

In crustaceans, SRB2 has been identified as a pattern recognition receptor that plays a crucial role in the innate immune response through the Immune Deficiency (IMD) pathway. The extracellular domain of SRB2 recognizes bacterial lipopolysaccharide (LPS). This recognition event triggers a downstream signaling cascade initiated by the interaction of SRB2's C-terminal intracellular region with the adaptor protein IMD. This interaction is pivotal for the activation of the IMD pathway, which culminates in the nuclear translocation of the NF-κB transcription factor, RELISH. Once in the nucleus, RELISH up-regulates the expression of antimicrobial peptides (AMPs), which are essential for combating bacterial infections. Depletion of SRB2 has been shown to impair the expression of these AMPs, leading to increased bacterial proliferation and host mortality.

Interacting ProteinPathwayFunction of Interaction
IMDImmune Deficiency (IMD) PathwaySRB2's intracellular domain binds to IMD, initiating the downstream signaling cascade.
RELISHImmune Deficiency (IMD) PathwayThe SRB2-IMD interaction leads to the activation and nuclear translocation of RELISH, which then induces the expression of antimicrobial peptides.

The scavenger receptor CD36, which is also known as Scavenger Receptor Class B, Type 2 (SR-B2), has been shown to associate with integrins to mediate cell adhesion and signaling. This association is important for various cellular processes, including the uptake of long-chain fatty acids and immune responses. While SRB2 is a component of the Mediator complex involved in transcription, the related SR-B2/CD36 protein's interaction with integrins highlights a potential link between transcriptional regulation and the broader cellular process of adhesion and signaling at the cell surface.

Interacting Protein FamilyFunction of Association
IntegrinsMediation of cell adhesion and signaling, facilitating processes like fatty acid uptake and immune responses.

SRB2, also known as Med20, is an integral subunit of the head module of the Mediator complex. The structural and functional integrity of this module relies on a network of interactions between its constituent subunits. The head module, which includes SRB2/Med20, Med17/SRB4, Med18/SRB5, Med6, Med8, Med11, and Med22/Srb6, establishes direct contact with RNA Polymerase II. Within this module, SRB2/Med20 forms a stable dimer with Med18/SRB5. This dimer, along with Med6, is brought into the core of the head module through interactions with Med8. The omission of Med18/SRB5 leads to the loss of SRB2/Med20 from the complex, indicating a strong interdependency. These specific protein-protein contacts within the head module are crucial for the assembly of the entire Mediator complex and its subsequent function in transcriptional regulation.

Interacting Mediator SubunitMediator ModuleNature of Interaction
SRB4 (Med17)HeadPart of the core head module that interacts with the SRB2-containing subcomplex. nih.gov
SRB5 (Med18)HeadForms a stable dimer with SRB2 (Med20).
MED8HeadInteracts with the SRB2/SRB5 dimer, incorporating it into the head module.
MED6HeadPart of the core head module. nih.gov
MED11HeadA core component of the head module.
MED22 (Srb6)HeadA core component of the head module.
CSE2-Interaction not explicitly detailed in the provided search results.
GAL11-A component of the Mediator complex, though its direct interaction with SRB2 is not specified. embopress.org

The Mediator complex, containing SRB2, acts as a molecular bridge between gene-specific transcription factors and the basal transcription machinery, which includes RNA Polymerase II (RNAPII) and general transcription factors (GTFs). The head module of the Mediator, where SRB2 resides, makes extensive contact with RNAPII, particularly with its Rpb4 and Rpb7 subunits and the clamp domain. This interaction is thought to induce conformational changes in RNAPII that are important for promoter engagement and the initiation of transcription. nih.gov

The Mediator complex is also involved in the recruitment and stabilization of the pre-initiation complex (PIC) at the promoter. This includes facilitating the binding of TATA-binding protein (TBP), a subunit of TFIID, to the TATA box. The activator-mediated stimulation of TBP binding has been shown to be a cooperative process that requires other GTFs like TFIIB and the Mediator subunit Srb4. nih.gov The Srb proteins, including SRB2, are essential for transcription, and their association with the RNAPII holoenzyme is a hallmark of this large transcriptional regulatory complex. embopress.orgnih.gov The interaction between the Mediator and RNAPII is dynamic, with the Mediator thought to enter and leave the initiation complex during each round of transcription. nih.gov

Interacting ComponentRole in TranscriptionNature of Interaction
RNA Polymerase II (RNAPII)Core enzyme for transcriptionThe Mediator head module, containing SRB2, directly interacts with RNAPII, influencing its conformation and activity. nih.gov
TFIIDGeneral Transcription FactorThe Mediator complex facilitates the recruitment and stabilization of TFIID at the promoter. nih.gov
TFIIAGeneral Transcription FactorPart of the pre-initiation complex whose assembly is influenced by the Mediator. nih.gov
TFIIBGeneral Transcription FactorThe Mediator complex cooperates with TFIIB to stabilize TBP binding at the promoter. nih.govnih.gov
Rpb1pSubunit of RNAPIIThe Mediator complex interacts with the C-terminal domain (CTD) of Rpb1p. biorxiv.org

The scavenger receptor SRB2, also known as CD36, is deeply integrated into pathways of fatty acid metabolism and inflammation. In these contexts, it interacts with several ligand-binding proteins. SRB2/CD36 facilitates the uptake of fatty acids into cells, a process in which it works in close concert with Fatty Acid-Binding Proteins (FABPs). abcam.com

In inflammatory pathways, SRB2/CD36 is involved in the recognition and clearance of oxidized low-density lipoproteins (oxLDL). This function influences the activity of Toll-like receptor 4 (TLR4), a key protein in the innate immune response. abcam.com Furthermore, SRB2/CD36 has connections to peroxisome proliferator-activated receptor-gamma (PPARγ) signaling, particularly in the context of lipid-induced inflammation and metabolic dysregulation. abcam.com

Interacting ProteinPathwayFunction of Interaction
FABP (Fatty Acid-Binding Proteins)Fatty Acid MetabolismWorks with SRB2/CD36 to facilitate the cellular uptake of fatty acids. abcam.com
PPARγ (Peroxisome Proliferator-Activated Receptor Gamma)Lipid Metabolism and InflammationAssociated with SRB2/CD36 in lipid-induced inflammation and metabolic dysfunction. abcam.com
TLR4 (Toll-like Receptor 4)Inflammatory PathwaysThe activity of TLR4 is influenced by the role of SRB2/CD36 in recognizing and clearing oxLDL. abcam.com

Based on the available search results, there is no direct evidence of a molecular interaction between the this compound and GBA1 (Glucosylceramidase). GBA1 is a lysosomal enzyme responsible for the breakdown of glucocerebroside. medlineplus.gov While SRB2 is involved in transcriptional regulation and, in its scavenger receptor form, lipid metabolism, a direct physical or functional interaction with GBA1 has not been documented in the provided information.

Formation of Multimolecular Complexes (e.g., Functional Amyloid Fibrils with IMD)

The this compound, also known as Mediator Complex Subunit 20 (MED20), is an integral component of the head module of the evolutionarily conserved Mediator complex. Its interactions are fundamental to the assembly and function of this critical transcriptional co-regulator. In yeast, the head module, which includes SRB2/MED20, Med8, and Med18, forms a stable subcomplex. The formation of this trimeric complex is a cooperative process, where the concurrent presence of all three subunits is necessary for their proper folding and assembly. Studies have shown that Med18 and Med20 can form a heterodimer, and Med8 interacts with Med18, but not directly with Med20. This interdependence highlights the intricate molecular choreography required to build the Mediator complex.

A notable and distinct role for an SRB2 homolog has been identified in the innate immune system of crustaceans. In this context, a scavenger receptor designated SRB2 acts as a pattern recognition receptor that senses bacterial lipopolysaccharide (LPS). Upon LPS recognition, this SRB2 homolog activates the Immune Deficiency (IMD) signaling pathway. A key feature of this pathway is the formation of functional amyloid fibrils which are involved in the activation of NF-κB signaling, leading to the expression of antimicrobial peptides. The intracellular region of this crustacean SRB2 interacts with the IMD adaptor protein, initiating a signaling cascade that promotes the nuclear translocation of the transcription factor RELISH. This specialized function of an SRB2 homolog underscores the diverse roles that proteins from this family can play in different biological contexts, extending beyond transcriptional regulation to direct roles in immune signal transduction.

Interacting Protein/MoleculeOrganism/SystemFunction of Interaction
Med8, Med18YeastForm a stable trimeric subcomplex within the Mediator head module, essential for proper folding and assembly.
Lipopolysaccharide (LPS)Crustacean (Marsupenaeus japonicus)Recognized by the extracellular domain of a scavenger receptor SRB2 homolog, initiating an immune response.
IMD Adaptor ProteinCrustacean (Marsupenaeus japonicus)Interacts with the intracellular region of the SRB2 homolog to activate the IMD signaling pathway.

Functional Impact of this compound Interactions on Cellular Hubs

The SRB2/MED20 protein, through its interactions within the Mediator complex, exerts a significant functional impact on this central cellular hub of transcriptional regulation. The Mediator complex acts as a bridge between gene-specific transcription factors and the general RNA polymerase II machinery, and the interactions of its individual subunits, such as SRB2/MED20, are critical for modulating its regulatory output.

Research has demonstrated a prominent and selective role for Med20 in the repression of ribosomal protein (RP) gene transcription under various conditions. This repressive function is crucial for the cell to adapt to environmental stresses and nutrient availability by controlling the energetically expensive process of ribosome biogenesis. In early embryonic development, Med20 is essential for the repression of the pluripotency factor Nanog in the trophectoderm, ensuring proper cell lineage specification. Deletion of Med20 leads to ectopic expression of Nanog in these outer cells, resulting in defective trophectoderm function.

Furthermore, the interaction of SRB2/MED20 with other Mediator subunits has direct functional consequences. For instance, Med18 and Med20 have been shown to co-regulate a similar subset of genes. In plants, MED18 and MED20a mutants exhibit similar phenotypes, such as altered leaf morphology and flowering time, by affecting the expression of key regulatory microRNAs. Specifically, these mutants show elevated expression of the floral repressor FLC (FLOWERING LOCUS C) and reduced levels of FT (FLOWERING LOCUS T), leading to delayed flowering. This indicates that the functional interplay between these head module components is necessary for the correct regulation of developmental gene expression programs. The disruption of SRB2/MED20 can also have broader effects on cellular responses; for example, its deletion can lead to an increased induction of many heat shock genes, suggesting a role in tempering the stress response.

These findings collectively illustrate that the molecular interactions of SRB2/MED20 within the Mediator hub are not merely structural but have profound and specific functional consequences on gene expression, cellular differentiation, development, and stress responses.

Process/PathwayOrganismFunctional Impact of SRB2/MED20 Interaction
Ribosomal Protein Gene TranscriptionYeastRepression of RP genes under various stress and nutrient-limiting conditions.
Early EmbryogenesisMouseRepression of Nanog expression in the trophectoderm, essential for proper lineage specification.
Flowering Time RegulationPlant (Arabidopsis)Positive regulation of floral transition by influencing the expression of FLC and FT.
Heat Shock ResponseYeastAttenuation of the induction of heat shock genes.

Regulatory Mechanisms Governing Srb2 Protein Activity and Expression

Transcriptional Regulation of SRB2 Gene Expression

The synthesis of the SRB2 protein begins with the transcription of its corresponding gene, a process that is dynamically regulated by external stimuli such as invading pathogens and influenced by a variety of internal cellular factors.

The expression of the SRB2 gene is significantly increased in shrimp tissues following exposure to pathogenic bacteria, highlighting its critical role as a first-line defense mechanism. researchgate.net Studies have demonstrated that upon challenge with the gram-negative bacterium Vibrio parahaemolyticus, SRB2 mRNA levels are markedly elevated in key immune-relevant tissues. researchgate.netnih.gov This up-regulation is observed in both the gastrointestinal tract, a primary site of pathogen entry, and in hemocytes, the cellular mediators of the shrimp immune response. researchgate.net This rapid induction of SRB2 expression ensures that sufficient receptor protein is available to recognize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), initiating a protective immune cascade. researchgate.netnih.gov The survival rate of shrimp is significantly improved when SRB2 is present to promote this pathogenic bacterial clearance. researchgate.net

Table 1: SRB2 Gene Expression in Response to Bacterial Challenge

TissueChallenging AgentObserved ResponseReference
Gastrointestinal Tract (Cardiac Stomach)Vibrio parahaemolyticusSignificant up-regulation of mRNA expression researchgate.net
HemocytesVibrio parahaemolyticusSignificant up-regulation of mRNA expression researchgate.net

The expression of immune-related genes is orchestrated by transcription factors, which bind to specific DNA sequences in the promoter regions of genes to activate or repress their transcription. kennesaw.edu In shrimp, the Immune deficiency (IMD) signaling pathway and its downstream NF-κB transcription factor, Relish, are central to the antibacterial response. nih.govwalshmedicalmedia.comfrontiersin.org The this compound itself functions as an upstream sensor that, upon recognizing bacterial LPS, activates the IMD pathway. nih.gov This activation leads to the nuclear translocation of Relish, which then binds to the promoters of various antimicrobial peptide (AMP) genes to drive their expression. researchgate.netnih.govfrontiersin.org

While SRB2 is established as an activator of the Relish transcription factor, the specific transcription factors that directly control the expression of the SRB2 gene itself are less defined. However, given that SRB2 is a critical immune gene that is rapidly induced by infection, it is highly probable that its expression is also under the control of key immune-related transcription factors like Relish, STAT, or Dorsal, which are known to regulate wide swaths of the shrimp immune arsenal. walshmedicalmedia.comfrontiersin.orgnih.gov This suggests a potential positive feedback loop where initial SRB2 activation leads to Relish activation, which in turn may enhance the expression of SRB2 to amplify the immune response.

Table 2: Key Transcription Factors in Shrimp Immunity

Transcription FactorSignaling PathwayRole in ImmunityPotential Role in SRB2 Regulation
RelishIMD PathwayActivates antimicrobial peptide (AMP) gene expression in response to Gram-negative bacteria. nih.govsdbonline.orgLikely involved in up-regulating SRB2 expression during bacterial infection, though direct binding is yet to be confirmed.
DorsalToll PathwayRegulates AMP expression in response to Gram-positive bacteria and fungi. walshmedicalmedia.comMay contribute to regulating basal or induced SRB2 expression.
STAT (Signal transducer and activator of transcription)JAK/STAT PathwayMediates antiviral immune responses and regulates other immune effectors. nih.govnih.govCould be involved in modulating SRB2 expression levels during viral or other challenges.

The expression of immune genes, including SRB2, is not solely dependent on pathogen presence but is also modulated by the shrimp's physiological state, which is heavily influenced by environmental and nutritional factors. Nutritional stress, such as prolonged starvation, has been shown to significantly impact the shrimp's immune competence. nih.gov Studies indicate that shrimp deprived of food for extended periods exhibit decreased immune function and increased susceptibility to pathogens like Vibrio alginolyticus. nih.gov This immunocompromised state is reflected in the altered expression of numerous immune-related genes. nih.gov While not measured directly for SRB2, key immune genes are initially up-regulated during short-term starvation (0.5-1 day) as a compensatory stress response, but their expression declines under long-term starvation, likely leading to a reduced capacity to respond to infection. nih.gov

Conversely, the quality of the diet, particularly protein and fat content, plays a crucial role in maintaining a robust immune system. vliz.benih.gov Optimal nutrition supports the high metabolic demands of immune cell function and protein synthesis, which would include the production of receptors like SRB2. vliz.be Therefore, environmental conditions and feeding strategies in aquaculture that lead to nutritional stress can be expected to down-regulate SRB2 expression, making shrimp more vulnerable to bacterial diseases. nih.gov

Post-Translational Modifications of this compound (e.g., Phosphorylation, Ubiquitination)

Following translation, the activity, localization, and stability of proteins are further regulated by post-translational modifications (PTMs). Phosphorylation and ubiquitination are two of the most critical PTMs governing immune signaling pathways.

While direct evidence of SRB2 phosphorylation or ubiquitination is not yet available, research on the shrimp immune system strongly indicates that these processes are fundamental regulatory mechanisms. nih.govnih.gov For instance, the shrimp T-cell factor (TCF), another important immune modulator, is phosphorylated by a viral kinase, which subsequently marks it for degradation. nih.govfrontiersin.org Furthermore, β-catenin, a key regulator in the Wnt signaling pathway, undergoes ubiquitination, which is essential for its role in inhibiting viral replication. nih.govresearchgate.net These examples underscore the importance of PTMs in fine-tuning the shrimp immune response.

Notably, the this compound, when analyzed by Western blot, displays a molecular weight that is apparently larger than its predicted size based on its amino acid sequence. researchgate.net This discrepancy often points to the presence of PTMs, such as glycosylation or phosphorylation, which add mass to the protein. Such modifications could be crucial for the proper folding, membrane localization, or ligand-binding affinity of SRB2.

Degradation Pathways and Protein Turnover of this compound

The concentration of any protein within a cell is determined by the balance between its synthesis and its degradation. nih.gov Protein turnover is a vital process that removes old, damaged, or no-longer-needed proteins, allowing the cell to recycle amino acids and maintain proteostasis. vliz.benih.gov In eukaryotes, the two primary degradation routes are the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. nih.gov

The UPS is a highly specific pathway that targets individual proteins for destruction. Proteins are marked for degradation by the covalent attachment of a chain of ubiquitin molecules, a process mediated by E3 ubiquitin ligases. nih.govresearchgate.net This polyubiquitinated protein is then recognized and degraded by the proteasome, a large protein complex. nih.govfrontiersin.org Evidence from shrimp demonstrates that the UPS is a key regulator of immune protein levels. For example, the phosphorylation-dependent degradation of the immune protein LvTcf is mediated by the proteasome. nih.govfrontiersin.org

Given its role as a sentinel receptor that must be rapidly regulated, it is highly probable that this compound levels are controlled by the UPS. This would allow for the swift removal of the receptor once a pathogenic threat has been neutralized, preventing excessive or prolonged immune activation, which can be detrimental to the host.

Functional Roles of Srb2 Protein in Cellular Processes and Biological Pathways

Role in Gene Transcription and Regulation by RNA Polymerase II

SRB2 is an integral part of the RNA polymerase II holoenzyme, a large multisubunit complex that is essential for the transcription of class II genes in yeast cells. nih.gov The SRB proteins are considered a hallmark of this holoenzyme, contributing to its response to various regulators. nih.gov In the widely used Mediator nomenclature, SRB2 is also referred to as MED20. nih.gov

The assembly of the RNA polymerase II (Pol II) preinitiation complex (PIC) at a gene's promoter is a critical first step in transcription. nih.gov This process involves the sequential recruitment of general transcription factors and the Pol II holoenzyme. nih.gov SRB2 is a key player in this assembly. nih.gov In yeast, the Mediator complex, containing SRB2, is required for the activation of transcription for the majority of protein-coding genes. jensenlab.org

Research using an immobilized promoter assay with yeast extracts has shown that mutations in SRB2 disrupt the recruitment of the holoenzyme to the promoter. nih.gov While the initial binding of transcription factors TFIID and TFIIA to the promoter can occur independently, the subsequent stable recruitment of the entire holoenzyme complex is impaired in the absence of a functional SRB2 protein. nih.gov This indicates that SRB2's role is crucial at a step following the initial recognition of the promoter by TFIID and TFIIA. nih.gov

A transcription coactivator is a protein or complex that enhances the rate of transcription by binding to activators (DNA-binding transcription factors) and mediating the signal to the core transcriptional machinery. jensenlab.org The Mediator complex, of which SRB2 is a part, functions as a molecular bridge between sequence-specific DNA binding transcription factors and RNA polymerase II, fulfilling a critical coactivator role. jensenlab.org

The SRB/Mediator complex is a primary target for transcriptional activators in vivo. nih.gov The holoenzyme containing SRB proteins is more responsive to these activators than the core RNA polymerase II enzyme alone, particularly when assayed in the presence of coactivators. nih.gov

Ribosomal protein genes represent one of the most highly transcribed groups of genes within a cell, essential for creating the ribosomes necessary for cell growth and proliferation. nih.gov The regulation of these genes is a complex process, traditionally viewed as a coordinated program controlled by pathways like the target of rapamycin (TOR) pathway. nih.gov While the Mediator complex, which includes SRB2, is generally required for the transcription of most protein-coding genes, a direct and specific regulatory role for the this compound itself in the transcription of ribosomal protein genes is not explicitly detailed in the available research. jensenlab.orgnih.gov The general function of the Mediator complex is to transduce signals from transcription factors to the RNA polymerase II machinery, a mechanism that applies to a vast array of genes, including those encoding ribosomal proteins. jensenlab.org

Telomeres are protective structures at the ends of eukaryotic chromosomes that are crucial for maintaining genomic integrity. frontiersin.org Their length is maintained by a complex interplay of proteins, including the shelterin complex and the enzyme telomerase. frontiersin.orgnih.gov The process of telomere maintenance is vital to prevent the loss of genetic information during cell division. frontiersin.org While transcription and the regulation of gene expression are fundamental to all cellular processes, including the expression of proteins involved in telomere maintenance, a direct role for the this compound in the physical maintenance of telomeres has not been established in the provided research. nih.govfrontiersin.orgnih.gov The function of SRB2 appears to be confined to its role within the Mediator complex, regulating the transcription of various genes, which would indirectly include those whose protein products are involved in telomere biology. nih.govjensenlab.org

Participation in Innate Immune Responses

The innate immune system is the first line of defense against pathogens. This response relies on pattern recognition receptors (PRRs) that identify conserved molecular structures on microbes. nih.gov

In crustaceans, a B class type III scavenger receptor, identified as SRB2, functions as a pattern recognition receptor for the activation of the Immune deficiency (IMD) pathway. nih.gov This this compound has been shown to directly recognize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov

Upon bacterial challenge, the expression of SRB2 is upregulated. nih.gov The extracellular domain of the shrimp this compound is responsible for binding to bacterial LPS. nih.gov This recognition event triggers a signaling cascade through the intracellular region of SRB2, which interacts with the adaptor protein IMD. nih.gov This interaction promotes the nuclear translocation of a transcription factor called RELISH, leading to the expression of antimicrobial peptides (AMPs) that are crucial for eliminating the invading pathogens. nih.gov Depletion of SRB2 in shrimp leads to increased bacterial proliferation and higher mortality, highlighting its critical role in this innate immune defense mechanism. nih.gov

Research Findings on this compound

Area of Study Organism/System Key Finding Reference
PIC Assembly Yeast (Saccharomyces cerevisiae)Mutations in SRB2 disrupt the recruitment of the RNA Polymerase II holoenzyme to the promoter. nih.gov
Transcription Yeast (Saccharomyces cerevisiae)SRB2 is a component of the Mediator complex which acts as a coactivator, bridging transcription factors and RNA Polymerase II. jensenlab.org
Innate Immunity Kuruma shrimp (Marsupenaeus japonicus)SRB2 acts as a pattern recognition receptor that senses bacterial LPS and activates the IMD pathway to induce antimicrobial peptides. nih.gov

Activation of Signal Transduction Pathways (e.g., IMD pathway)

The this compound is a key player in the activation of the Immune Deficiency (IMD) signal transduction pathway, a critical component of the innate immune system in many invertebrates, particularly in response to Gram-negative bacteria. In crustaceans, SRB2 functions as a pattern recognition receptor (PRR) that senses lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.

The extracellular domain of SRB2 directly binds to bacterial LPS. mdpi.com This recognition event initiates a signaling cascade. The C-terminal intracellular region of SRB2 contains a cryptic RHIM-like motif that interacts with the downstream adaptor protein, IMD. mdpi.comresearchgate.net This interaction is crucial for the activation of the pathway, leading to the nuclear translocation of the transcription factor RELISH. mdpi.comresearchgate.net The activation of the IMD pathway is a central mechanism by which organisms mount a defense against bacterial infections. Overexpression of shrimp SRB2 in Drosophila melanogaster S2 cells has been shown to potentiate LPS-induced IMD pathway activation. mdpi.comresearchgate.net

Regulation of Antimicrobial Peptide (AMP) Gene Expression

A primary consequence of IMD pathway activation by SRB2 is the regulated expression of antimicrobial peptide (AMP) genes. AMPs are small, cationic peptides that form the frontline of the innate immune defense by directly killing invading pathogens.

Upon activation of the IMD pathway through SRB2, the transcription factor RELISH moves into the nucleus and induces the expression of a suite of AMP genes. mdpi.comresearchgate.net In shrimp, for instance, the expression of AMP genes such as Alf-d2 and Alf-f1 is significantly upregulated following SRB2-mediated IMD pathway activation. mdpi.com Conversely, the depletion or knockdown of SRB2 leads to a marked reduction in the expression of these AMPs, highlighting the protein's essential role in this process. mdpi.com This regulatory function of SRB2 is critical for an effective immune response against bacterial pathogens.

AMP Gene Organism Regulation by SRB2 Reference
Alf-d2ShrimpUpregulated mdpi.com
Alf-f1ShrimpUpregulated mdpi.com
DiptericinDrosophila melanogasterPotentiated mdpi.comresearchgate.net

Bacterial Clearance Mechanisms

The activation of the IMD pathway and subsequent upregulation of AMPs by SRB2 are integral to the organism's ability to clear bacterial infections. The antimicrobial peptides produced are directly responsible for neutralizing and eliminating invading bacteria.

Involvement in Lipid Metabolism and Transport

Beyond its role in immunity, the this compound, also known as CD36 in mammals, is a pivotal regulator of lipid metabolism and transport. It functions as a scavenger receptor that facilitates the uptake of various lipidic ligands.

SRB2/CD36 plays a crucial role in the cellular uptake of long-chain fatty acids. nih.govnih.gov This function is particularly important in tissues with high metabolic activity, such as the heart and skeletal muscles. The presence of SRB2/CD36 at the cell surface is a primary determinant of the rate of fatty acid uptake. nih.gov This process is dynamically regulated by the vesicular recycling of SRB2/CD36 from endosomal compartments to the plasma membrane. nih.govnih.gov

Through its role in facilitating fatty acid uptake, SRB2/CD36 is a key contributor to whole-body lipid homeostasis. nih.gov It acts as a lipid sensor, and its expression can be regulated by fatty acids themselves, creating a feedback loop. By modulating the cellular uptake and utilization of fatty acids, SRB2/CD36 helps to maintain a balance between lipid supply and demand, which is essential for normal physiological function. nih.gov Dysregulation of SRB2/CD36 function has been implicated in metabolic disorders. nih.gov

Function Mechanism Key Tissues Reference
Fatty Acid UptakeFacilitated transport across the plasma membraneHeart, Skeletal Muscle, Adipose Tissue nih.govnih.gov
Lipid HomeostasisRegulation of fatty acid flux and cellular lipid balanceMultiple tissues nih.govnih.gov

Role in Cell Adhesion and Signaling

SRB2/CD36 is also involved in cell adhesion and various signaling pathways, acting as a multifunctional receptor that can transduce signals in response to a diverse array of ligands.

SRB2/CD36 functions as a scavenger receptor for oxidized low-density lipoprotein (oxLDL). mdpi.com The binding of oxLDL to CD36 on macrophages initiates intracellular signaling cascades that involve the activation of Src family kinases and MAP kinases. nih.gov This signaling can lead to the uptake of oxLDL and the formation of foam cells, a hallmark of atherosclerosis.

Furthermore, SRB2/CD36 signaling modulates cytoskeletal dynamics, which can impact cell migration. nih.gov In the context of the immune system, SRB2/CD36 is involved in the recognition of apoptotic cells, contributing to their clearance. The protein has also been identified as a component of focal adhesions, suggesting a role in cell-matrix interactions. The human homolog, SCARB2, can act as a receptor for certain viruses, mediating their attachment and entry into host cells. nih.gov

Contributions to Cellular Stress Responses (e.g., Chemical Stimuli, Nutrient Levels, Thermal Stress, DNA Damage)

The this compound, a core subunit of the Mediator complex's head module in Saccharomyces cerevisiae, plays a crucial role in transducing regulatory signals to the RNA polymerase II transcription machinery. This function is vital for the cell's ability to adapt to a variety of environmental challenges. Research has elucidated SRB2's involvement in cellular responses to chemical insults, fluctuations in nutrient availability, and the repair of DNA damage. While its direct role in thermal stress is less characterized, its position within the Mediator complex suggests an indirect contribution to the heat shock response.

Response to Chemical Stimuli

The this compound is integral to the transcriptional regulation that underpins the cellular response to chemical agents. Its involvement is particularly evident in the context of DNA damaging chemicals. The Saccharomyces Genome Database (SGD) annotates the SRB2 gene as being involved in the cellular response to chemical stimulus yeastgenome.org.

A key research finding highlights the importance of SRB2 in the response to the alkylating agent methyl methanesulfonate (B1217627) (MMS). Studies have shown that specific mutations in the SRB2 gene can render yeast cells sensitive to MMS nih.gov. For instance, the srb2-101 mutation, which results in a glycine (B1666218) to aspartic acid substitution, leads to increased sensitivity to prolonged MMS treatment nih.gov. This sensitivity suggests a defect in the DNA repair mechanisms that are activated in response to MMS-induced DNA damage, implicating SRB2 in the transcriptional activation of genes required for this repair process nih.gov.

The table below summarizes the observed phenotypes of SRB2 mutants in response to chemical stimuli, providing a clear illustration of its functional importance.

StressorSRB2 AlleleObserved PhenotypeImplicationReference
Methyl Methanesulfonate (MMS)srb2-101Increased sensitivity to prolonged treatmentImpaired DNA repair of MMS-induced damage nih.gov
General Chemicalssrb2ΔDecreased or increased resistance (context-dependent)Role in general chemical stress response pathways yeastgenome.org

Adaptation to Nutrient Levels

SRB2, as a component of the Mediator complex, is involved in the global regulation of gene expression in response to changes in nutrient availability. The SGD notes that SRB2 is involved in the cellular response to nutrient levels yeastgenome.org. The Mediator complex acts as a bridge between gene-specific transcription factors and the general transcription machinery, a role that is critical for reprogramming gene expression when nutrient sources are altered or limited uniprot.orgyeastgenome.org.

While direct studies focusing solely on SRB2's role in nutrient sensing are not abundant, its function as part of the Mediator complex places it at the heart of transcriptional responses to nutrient signals. These responses are governed by major signaling pathways, such as the cAMP-PKA and TOR pathways, which sense the availability of glucose and nitrogen nih.govnih.govresearchgate.net. The Mediator complex, including SRB2, is recruited by transcription factors that are regulated by these pathways to control the expression of genes involved in metabolism and cell growth. For example, in response to glucose limitation, the Snf1 protein kinase is activated and is central to the derepression of genes required for utilizing alternative carbon sources nih.govnih.gov. The Mediator complex is a key downstream effector in this process.

Phenotypic data from SRB2 deletion mutants further support its role in nutrient utilization and starvation resistance.

ConditionSRB2 AlleleObserved PhenotypeImplicationReference
Starvationsrb2ΔDecreased resistanceImpaired ability to adapt to nutrient deprivation yeastgenome.org
Carbon Source Utilizationsrb2ΔDecreased rateInefficient metabolic adaptation to different carbon sources yeastgenome.org

Involvement in Thermal Stress Response

The role of SRB2 in the response to thermal stress is primarily inferred from its position within the Mediator complex, which is known to be involved in the heat shock response. The head module of the Mediator, which includes SRB2, is thought to interact with RNA polymerase II and general transcription factors during the initiation of transcription nih.govnih.gov. The heat shock response is a highly conserved transcriptional program activated by thermal and other proteotoxic stresses, leading to the upregulation of heat shock proteins (HSPs) embopress.org.

In yeast, the transcription of HSP genes is driven by the heat shock factor (HSF1) nih.govnih.gov. Upon heat shock, HSF1 activates and recruits the transcriptional machinery, including the Mediator complex, to the promoters of HSP genes nih.govnih.gov. As a component of the head module, SRB2 is structurally positioned to be involved in the HSF1-mediated transcriptional activation of these genes nih.gov. While specific studies detailing the direct interaction or functional necessity of SRB2 in the heat shock response are limited, its integral role in the Mediator complex makes its participation in this critical stress response highly probable.

Role in DNA Damage Response

Evidence directly implicates SRB2 in the cellular response to DNA damage. As mentioned in the context of chemical stimuli, mutations in SRB2 can lead to defects in DNA repair nih.gov. The srb2-101 mutation confers sensitivity to the DNA damaging agent MMS, indicating that a fully functional this compound is required for an effective DNA damage response nih.gov.

Further research has shown that the absence of a functional SRB2 can suppress the hyper-recombination phenotype associated with mutations in other DNA repair-related genes, such as HPR1. This suggests a complex interplay between transcription and recombination, where SRB2's role in transcription is linked to the processes of DNA repair and genome stability nih.gov. The study proposes that SRB2-dependent transcription complexes that stall at sites of DNA damage might be a source of genomic instability, and that the absence of SRB2 might alleviate this issue under certain genetic backgrounds nih.gov.

The following table summarizes the findings related to SRB2's role in the DNA damage response.

ConditionSRB2 AlleleObserved PhenotypeImplicationReference
DNA damage by MMSsrb2-101Increased sensitivityDefective DNA repair nih.gov
hpr1Δ backgroundsrb2ΔSuppression of hyper-recombinationConnection between transcription and DNA repair/recombination nih.gov

Srb2 Protein in Pathophysiological Contexts and Model Systems Mechanistic Insights

Mechanistic Link to Disease Pathogenesis

SRB2 has been connected mechanistically to the pathogenesis of diseases such as atherosclerosis and type 2 diabetes. abcam.comabcam.comabcam.com In atherosclerosis, SRB2 contributes to plaque formation. abcam.comabcam.comabcam.com This occurs, in part, by mediating the uptake of oxidized low-density lipoproteins (oxLDL) by macrophages, a process central to foam cell formation. abcam.comabcam.comabcam.complos.orgsemanticscholar.org The interaction of SRB2 with oxLDL triggers signaling cascades that further promote inflammation within the vessel wall through the secretion of cytokines and reactive oxygen species (ROS). plos.orgsemanticscholar.org SRB2 can cooperate with Toll-like receptors (TLRs), such as TLR2, in inflammatory responses. abcam.complos.orgsemanticscholar.orgresearchgate.net Studies using Ldlr knockout mice have shown that increased atherosclerosis lesion burden mediated by Porphyromonas gingivalis infection is entirely dependent on CD36/SRB2. plos.orgsemanticscholar.org This highlights an essential role for SRB2 in transmitting the effects of this pathogen to the vasculature in this model. plos.orgsemanticscholar.org

In the context of type 2 diabetes, SRB2's involvement is linked to its role in fatty acid uptake and utilization, associating it with insulin (B600854) resistance. abcam.comabcam.comabcam.comahajournals.org SRB2 facilitates the cellular uptake of long-chain fatty acids, which is important for energy homeostasis. abcam.comabcam.com Interactions with other proteins, such as PPARγ (peroxisome proliferator-activated receptor gamma), further underscore SRB2's participation in lipid-induced inflammation and metabolic dysfunctions relevant to these conditions. abcam.comabcam.com

Impact on Cellular Processes in Disease Models

SRB2 modulates critical cellular processes, including lipid storage, oxidation, and inflammatory responses, within the context of disease models. abcam.comabcam.com In the liver, SRB2 plays a role in the uptake of fatty acids and in triglyceride storage and secretion. ahajournals.org Its function in lipid metabolism has linked it to insulin resistance and type 2 diabetes. ahajournals.org

In inflammatory pathways, SRB2 participates in the recognition and clearance of oxLDL, influencing the activity of proteins like TLR4, which are involved in the immune response. abcam.comabcam.com This involvement in recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) positions SRB2 as an important player in host defense and inflammation. researchgate.net

Insights from Genetic Manipulation in Model Organisms

Genetic manipulation in various model organisms has provided valuable insights into SRB2's functions.

In shrimp (Marsupenaeus japonicus), SRB2 has been identified as a key receptor for the activation of the immune deficiency (IMD) pathway. pnas.orgnih.govcobiss.netscispace.comresearchgate.netresearchgate.netpnas.org SRB2 is upregulated upon bacterial challenge. pnas.orgnih.govcobiss.netscispace.comresearchgate.netresearchgate.net Knockdown of Srb2 in shrimp exacerbates bacterial proliferation and increases mortality by abolishing the expression of antimicrobial peptides (AMPs). pnas.orgnih.govcobiss.netscispace.comresearchgate.netresearchgate.net The extracellular domain of shrimp SRB2 recognizes bacterial lipopolysaccharide (LPS), while its intracellular region interacts with the adaptor protein IMD, activating the pathway and promoting the nuclear translocation of RELISH to upregulate AMP expression. pnas.orgnih.govcobiss.netscispace.comresearchgate.netpnas.org

Studies in yeast (Saccharomyces cerevisiae) have explored the role of Srb2 (a component of the RNA polymerase II holoenzyme, distinct from the scavenger receptor SRB2) in transcription and DNA repair. nih.govnih.govscispace.combiorxiv.org Mutations in the yeast SRB2 gene have been shown to suppress the hyperrecombination phenotype observed in hpr1Δ mutants, indicating a connection between transcription and recombination between DNA repeats. nih.govnih.gov Furthermore, mutations in yeast SRB2 can impair DNA repair of methyl methanesulfonate (B1217627) (MMS)-induced damage. nih.govnih.gov Yeast deletion mutants lacking Srb2 have also been identified in screens for components involved in arsenite-induced protein aggregation, suggesting a role in proteostasis. biorxiv.org

Genetic studies in crayfish (Procambarus clarkii) have identified a scavenger receptor, PcSRB, homologous to mammalian SRBs. researchgate.netasm.orgasm.org Knockdown of PcSRB in crayfish challenged with White Spot Syndrome Virus (WSSV) decreased the survival rate and increased the viral copy number, indicating its role in antiviral defense. researchgate.netasm.orgasm.org PcSRB was found to bind to WSSV, interacting with a viral lipid molecule (cholesta-3,5-diene) and certain viral envelope proteins. asm.orgasm.org

Relevance in Invertebrate Immune Defense

SRB2 plays a significant role in invertebrate immune defense, particularly in crustaceans and Drosophila. Invertebrates rely exclusively on innate immunity for protection against microbial infection. pnas.orgresearchgate.netmdpi.com

In crustaceans, such as shrimp (Marsupenaeus japonicus), SRB2 functions as a pattern recognition receptor (PRR) and signal transduction receptor for the IMD pathway, which is crucial for responses against Gram-negative bacteria. pnas.orgnih.govcobiss.netscispace.comresearchgate.netpnas.orgmdpi.com As mentioned earlier, shrimp SRB2 recognizes bacterial LPS via its extracellular domain and interacts with the IMD protein intracellularly, leading to the activation of downstream signaling and the induction of AMPs like Alf-d2 and Alf-f1. researchgate.netpnas.orgnih.govcobiss.netpnas.orgresearchgate.net This SRB2-IMD axis is responsible for promoting bacterial clearance and improving survival in shrimp. pnas.orgnih.govresearchgate.net

While the IMD pathway is well-described in Drosophila melanogaster, where it is typically activated by peptidoglycan recognition proteins (PGRPs), crustaceans lack these specific PGRPs, suggesting alternative mechanisms. pnas.orgnih.govcobiss.netscispace.comresearchgate.netmdpi.com Overexpression of shrimp SRB2 in Drosophila melanogaster S2 cells potentiates LPS-induced IMD pathway activation and the expression of the AMP diptericin. researchgate.netpnas.orgnih.govcobiss.netscispace.comresearchgate.netresearchgate.netsdbonline.org This demonstrates that shrimp SRB2 can functionally interact with the Drosophila IMD pathway components, highlighting a conserved signaling axis despite differences in the upstream recognition molecules. pnas.orgnih.govscispace.com

In crayfish, PcSRB contributes to defense against the White Spot Syndrome Virus by binding to the virus and potentially promoting lysosomal degradation. asm.orgasm.org This further exemplifies the diverse roles of SRB proteins in invertebrate immunity, extending beyond bacterial recognition to antiviral responses. researchgate.netasm.orgasm.org

These studies in invertebrate models underscore the fundamental role of SRB2 in innate immunity, acting as a crucial link between pathogen recognition and the activation of defense mechanisms like AMP production and phagocytosis. pnas.orgnih.govresearchgate.netasm.orgasm.org

Advanced Methodologies for Srb2 Protein Research

Techniques for SRB2 Protein Expression and Purification

Recombinant protein production is a fundamental technique for obtaining sufficient quantities of this compound for detailed biochemical and structural studies. This involves expressing the SRB2 gene in a suitable host system, such as Escherichia coli or eukaryotic cells like HEK 293 cells or yeast, and subsequently purifying the synthesized protein. Recombinant Mouse Scavenging Receptor this compound with a His tag has been successfully expressed in HEK 293 cells, yielding a purity of >90% as analyzed by SDS-PAGE. abcam.com this compound expression in shrimp stomach has also been detected using western blotting with anti-SRB2 serum. nih.gov Efficient RNA interference (RNAi) at the protein level can be detected using western blotting. nih.gov Overexpression of recombinant GFP, SRB2-C-GFP, and SRB2 in S2 cells has been analyzed by western blotting. nih.gov The efficiency of Srb2 RNAi in hemocytes and the cardiac stomach has been detected by western blotting. nih.gov The expression patterns of this compound in hemocytes, the cardiac stomach, and the midgut of shrimp after Vibrio parahaemolyticus challenge have been detected using western blotting. nih.gov

Structural Elucidation Techniques

Determining the three-dimensional structure of this compound and its complexes is crucial for understanding its function. Techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM) are employed for this purpose. X-ray crystallography is a widely used method that provides atomic-level resolution but requires purified, crystallized protein. rcsb.orgpeakproteins.comcreative-biostructure.com NMR spectroscopy is valuable for studying smaller proteins and their dynamics in solution. rcsb.orgcreative-biostructure.com Cryo-EM has emerged as a powerful technique for resolving the structures of large macromolecular assemblies and challenging targets like membrane proteins, often providing insights into protein complexes. rcsb.orgpeakproteins.comcreative-biostructure.comnanoimagingservices.com While X-ray crystallography remains the dominant technique for deposited protein structures, the contribution of Cryo-EM has significantly increased in recent years, particularly for larger complexes. creative-biostructure.com Combining these techniques in a multi-resolution approach can provide a more complete understanding of protein structure and dynamics. creative-biostructure.com

Biophysical Characterization Methods

Biophysical methods are used to study the physical properties of this compound and its interactions. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are routinely used to characterize protein-protein or protein-ligand interactions, providing thermodynamic and kinetic information. researchgate.netnih.govnih.gov ITC measures the heat released or absorbed during interactions, while SPR measures changes in the reflective angle of light caused by surface waves upon binding events. nih.gov Thioflavin T binding assays are often used to detect the formation of amyloid fibrils, which can be relevant for proteins involved in aggregation or certain signaling pathways. pnas.org For instance, purified recombinant wild-type SRB2 and IMD proteins were analyzed by semi-denaturing detergent agarose (B213101) gel electrophoresis (SDD-AGE) to determine if they could form amyloid fibrils. pnas.org

Molecular Interaction Assays

Identifying and characterizing the proteins that interact with SRB2 is essential for deciphering its cellular roles. Various molecular interaction assays are utilized, including GST pull-down, co-immunoprecipitation (Co-IP), yeast two-hybrid, and mass spectrometry. GST pull-down assays use a GST-tagged bait protein (SRB2 or an interacting partner) immobilized on glutathione (B108866) beads to capture interacting prey proteins from a lysate. nih.govpromega.com Co-immunoprecipitation involves using an antibody specific to SRB2 to pull down the protein and any associated partners from cell lysates under non-denaturing conditions, preserving endogenous interactions. pnas.orgcreative-proteomics.comthermofisher.com Yeast two-hybrid systems are genetic methods that detect protein-protein interactions in vivo by linking interacting proteins to separate domains of a transcription factor, leading to reporter gene expression. promega.com Mass spectrometry is a powerful technique used to identify proteins in a complex mixture, often coupled with pull-down or Co-IP to identify interacting partners. nih.gov SDD-AGE is used to analyze protein aggregation and the formation of amyloid-like structures, which can be indicative of specific protein interactions or conformational changes. pnas.org

In studies of shrimp SRB2, ITC revealed that recombinant SRB2-C interacted with recombinant IMD with a dissociation constant (K D) of 1.69 ± 0.61 μM. researchgate.netpnas.org GST pull-down assays showed that recombinant IMD interacted with recombinant SRB2-C via its N-terminal region. researchgate.netpnas.org Co-IP assays on the cardiac stomach of V. parahaemolyticus-infected shrimp confirmed the in vivo interaction between SRB2 and IMD. pnas.org SDD-AGE analysis indicated that wild-type SRB2 and IMD formed large aggregates through specific regions. pnas.org Yeast two-hybrid screens have also been employed to identify proteins interacting with other components of the Mediator complex, which includes SRB2. oup.com

Gene Expression and Regulation Studies

Understanding how SRB2 gene expression is regulated and how this compound influences the expression of other genes is critical. Techniques such as quantitative Polymerase Chain Reaction (qPCR), Western blotting, RNA interference (RNAi), and transcriptomics are commonly used. qPCR is used to measure the levels of SRB2 mRNA transcripts. nih.govpnas.org Western blotting is used to detect and quantify this compound levels. nih.govpnas.orgfrontiersin.org RNAi, using techniques like siRNA or dsRNA, is employed to knockdown SRB2 expression to study the phenotypic consequences. nih.govfrontiersin.org Transcriptomics, often involving techniques like RNA sequencing, provides a global view of gene expression changes in response to altered SRB2 levels or activity. nih.gov

Studies in shrimp have shown that Srb2 mRNA is highly expressed in hemocytes and gut, and its transcripts are significantly up-regulated after V. parahaemolyticus oral challenge, with associated increases in this compound levels detected by western blotting. nih.gov RNAi targeting Srb2 has been shown to reduce both mRNA and protein levels, as detected by RT-PCR, qPCR, and western blotting. nih.gov In teleost macrophages, PaSRB2a mRNA and protein levels were down-regulated by siRNA treatment, confirmed by qPCR and western blotting. frontiersin.org

Bioinformatic and Computational Approaches for this compound Analysis

Bioinformatic and computational methods play a crucial role in analyzing this compound sequences, predicting its interactions, and understanding its place within cellular networks. These approaches include protein interaction network analysis, sequence analysis, and the use of various databases and software tools. Computational analysis can predict protein-protein interactions based on genomic context, structural information, network topology, text mining, and machine learning algorithms. nih.govnih.gov Sequence analysis can reveal conserved domains, motifs, and potential post-translational modification sites within the this compound. Bioinformatic tools and databases like Cytoscape and STRING are used to visualize and analyze protein interaction networks. nih.govcaister.comstring-db.orgbiofisica.info These methods help in generating hypotheses about SRB2 function and guiding experimental design.

Bioinformatic analysis has been used to study the interactions of the largest subunit of RNA Polymerase II with other proteins, including Srb proteins like SRB2, in yeast, utilizing software like Cytoscape and databases like Biogrid/Biomart. caister.com Computational analysis of protein-protein interaction networks is increasingly used to understand complex biological processes and identify key proteins within networks. nih.govnih.gov Sequence conservation analysis can provide insights into potentially important functional regions of SRB2. oup.com

Evolutionary Perspectives and Conservation of Srb2 Protein

Phylogenetic Analysis of SRB2 Protein Families

Phylogenetic analyses of Mediator complex subunits, including MED20 (SRB2), provide compelling evidence for the deep evolutionary origins of this complex in eukaryotes. nih.govfrontiersin.org Components of the Mediator complex, including MED20, are found across a diverse array of eukaryotic species, ranging from unicellular organisms like Saccharomyces cerevisiae (baker's yeast) and deeply branching protists such as Trichomonas vaginalis and Giardia lamblia to multicellular organisms like plants and mammals. wikipedia.orgresearchgate.netdtic.milnih.govnih.govnih.govfrontiersin.orgstring-db.org

Comparative genomic studies have been instrumental in tracing the evolutionary lineage of Mediator subunits. The presence of apparent counterparts of S. cerevisiae MED20 (SRB2) in a broad spectrum of eukaryotes, including microsporidians, supports the notion that the core Mediator complex structure and function were established early in eukaryotic evolution. nih.gov While sequence similarity can vary across distant species, structural and functional conservation of Mediator modules and subunits, including MED20, is often observed. nih.govfrontiersin.org

Conservation of this compound Domains and Motifs

SRB2/MED20 is a subunit of the Mediator complex's head module, which is one of the core modules along with the middle and tail modules. wikipedia.orgnih.govd4science.org These modules collectively interact with RNAPII and general transcription factors to assemble the preinitiation complex. researchgate.netnih.gov

Research has identified conserved domains and motifs within Mediator subunits that are critical for their assembly into the complex and their interactions with other proteins. researchgate.netnih.govfrontiersin.org Although specific detailed data on conserved motifs solely within MED20 across numerous species might require in-depth sequence analysis beyond the scope of the provided search results, the general principle of conserved domains driving complex formation and function applies to Mediator subunits. frontiersin.org For instance, interaction mapping studies in yeast have shown direct protein-protein contacts involving SRB2 (MED20) within the head module, highlighting the importance of specific interaction domains for maintaining the complex's integrity and function. asm.org InterPro databases also list a conserved domain associated with Mediator complex subunit Med20 (IPR013921). nih.gov

Evolutionary Divergence and Functional Adaptation of this compound in Different Species

Despite the high degree of conservation of the core Mediator complex, including MED20, across eukaryotes, there is evidence of evolutionary divergence and functional adaptation of Mediator subunits in different species, contributing to species-specific gene regulation. While the fundamental role of MED20 in RNAPII transcription is conserved, its involvement in regulating specific sets of genes or pathways can vary.

For example, studies in the fission yeast Schizosaccharomyces pombe have indicated that deletion of MED20 can affect the transcription of tRNA and other non-coding RNA genes, suggesting a role beyond just protein-coding gene regulation in this organism. In contrast, research in mice has uncovered a role for MED20 in adipogenesis and the development of adipose tissue, as well as influencing diet-induced obesity, highlighting a potentially more specialized function in mammalian development and metabolism. In plants, MED20 has been implicated in controlling the balance between different defense pathways.

This functional diversification, while maintaining a conserved core role in transcription, underscores how Mediator subunits like MED20 can be integrated into species-specific regulatory networks to control diverse biological processes.

Orthologous Relationships and Functional Equivalents (e.g., Human MED20)

SRB2 in Saccharomyces cerevisiae is recognized as the ortholog of Mediator complex subunit 20 (MED20) in humans and other eukaryotes. Orthologous proteins in different species have evolved from a common ancestral gene and generally retain similar functions. Human MED20 is a key component of the human Mediator complex, which, like its yeast counterpart, plays a central role in regulating RNAPII-mediated transcription. researchgate.net

The human MED20 protein is also known by several synonyms, including TRFP and hTRFP. researchgate.net The conservation of MED20 extends to a wide range of organisms; for instance, it has been reported that 243 organisms have orthologs with the human MED20 gene. string-db.org This broad conservation highlights the fundamental importance of MED20 for transcriptional regulation across the eukaryotic kingdom. The modular structure of the Mediator complex, with MED20 in the head module, is also conserved between yeast and mammals. d4science.orgnih.gov

The functional equivalence of orthologs like yeast SRB2 and human MED20 is rooted in their shared evolutionary history and conserved role as essential components of the Mediator complex, mediating interactions between transcriptional regulators and the basal transcription machinery. researchgate.netdtic.milnih.govd4science.org

Orthologs of SRB2/MED20 in Selected Species

Protein Name / SynonymSpeciesGene Name (if different)Module
SRB2 / MED20Saccharomyces cerevisiaeSRB2, MED20, HRS2, YHR041CHead
MED20Homo sapiens (Human)MED20, TRFP, hTRFPHead
Med20Mus musculus (Mouse)Med20Head
MED20Schizosaccharomyces pombeSrb2, MED20Head
MED20Arabidopsis thalianaMED20, SRB2, HRS2, TRFPHead
Med20Drosophila melanogasterTRF-proximal homologHead
Med20Caenorhabditis elegansHead
MED20Trichomonas vaginalisHead
MED20Giardia lambliaHead

Future Directions and Emerging Research Avenues for Srb2 Protein

Unraveling Undiscovered Functions and Pathways of SRB2 Protein

Current understanding positions SRB2/MED11 primarily within the core Mediator complex, essential for nearly all RNAPII transcription. yeastgenome.orguniprot.orgebi.ac.ukwikipedia.org However, research continues to uncover more nuanced roles. Future directions include investigating its specific contributions to the regulation of distinct gene sets beyond general transcription, such as its known involvement in the regulation of ribosomal protein gene transcription in response to nutrient levels and chemical stimuli in yeast. yeastgenome.org Exploring its potential involvement in other cellular processes or signaling pathways, perhaps independent of or in specific contexts involving the Mediator complex, remains an important area. The association of MED11 variants with neurodegenerative diseases and epilepsy in humans suggests potential undiscovered roles in neurodevelopment and cellular homeostasis that warrant further investigation into the specific pathways affected. genecards.orgmaayanlab.cloud

Exploring Novel Interaction Partners and Regulatory Modalities

SRB2/MED11 is known to interact with other subunits within the Mediator head module, including MED17 (Srb4), MED22 (Srb6), and MED18 (Srb5) in yeast. nih.govresearchgate.net It also interacts with RNA polymerase II and general transcription factors as part of the preinitiation complex. wikipedia.orgebi.ac.uksiu.eduoup.com Future research will focus on comprehensively mapping the dynamic interaction network of SRB2/MED11. This includes identifying novel protein partners beyond the core Mediator subunits and basal transcription machinery, as well as potential interactions with RNA molecules or other cellular components. nih.gov Techniques like advanced mass spectrometry and proximity-labeling methods will be crucial in identifying transient or context-specific interaction partners. Understanding how these interactions are regulated, perhaps by cellular signals or post-translational modifications, represents another key research direction. Studies in yeast have already provided detailed interaction maps of the Mediator complex, highlighting direct contacts between subunits like Med8 and Med20 (SRB2). nih.govresearchgate.net

Investigating Post-Translational Modification Dynamics and Functional Implications

Post-translational modifications (PTMs) are critical regulators of protein function, stability, localization, and interactions. nih.govwikipedia.orgthermofisher.com While PTMs are known to affect many proteins involved in transcriptional regulation, the specific PTMs of SRB2/MED11 and their functional consequences are areas requiring further investigation. genecards.orgactivedriverdb.org Future research will aim to identify the specific types of PTMs (e.g., phosphorylation, ubiquitination, acetylation) that occur on SRB2/MED11, the enzymes that catalyze these modifications, and the cellular conditions under which they occur. Crucially, understanding how these modifications impact the incorporation of SRB2/MED11 into the Mediator complex, its interactions with other proteins, the conformation of the complex, and ultimately transcriptional activity is a significant future direction.

Elucidating Mechanistic Contributions to Pathophysiological Processes in Non-Human Models

Genetic studies in humans have linked mutations in MED11 to severe neurological disorders. genecards.orgmaayanlab.cloud To understand the underlying mechanisms, non-human model organisms are invaluable. Research using model systems such as yeast (Saccharomyces cerevisiae), fruit flies (Drosophila melanogaster), zebrafish, and mice will continue to be essential. yeastgenome.orggenecards.orgembopress.orgstring-db.orgnih.govscispace.comthebiogrid.orgjax.org Future studies will utilize genetic manipulation (knockouts, knock-ins, specific mutations) in these models to dissect the precise cellular and molecular consequences of SRB2/MED11 dysfunction. For instance, zebrafish knockout models have already been shown to recapitulate key clinical phenotypes associated with MED11 variants. genecards.org Studies in yeast have illuminated SRB2's role in specific transcriptional pathways and responses to environmental cues. yeastgenome.orgembopress.orgscispace.comthebiogrid.org Research in Drosophila has indicated roles in host defense and signaling. string-db.orgnih.gov These models allow for controlled experimentation to understand how disruptions in SRB2/MED11-mediated transcription contribute to developmental defects, cellular dysfunction, and disease pathogenesis.

Potential for Synthetic Biology and Bioengineering Applications related to this compound Functions

The central role of SRB2/MED11 as a component of the Mediator complex in controlling gene expression by RNAPII presents potential avenues for synthetic biology and bioengineering applications. A deeper understanding of how SRB2/MED11 interacts with transcription factors and the basal machinery could inform the design of synthetic gene circuits with precisely controllable transcriptional outputs. nih.gov Future research could explore engineering Mediator subunits, including SRB2/MED11, to modulate transcription of specific genes for therapeutic purposes or for the production of valuable biomolecules. While direct examples of engineering SRB2/MED11 are limited, the broader field of protein design and engineering for targeted interactions and functional modulation is rapidly advancing, suggesting future possibilities for manipulating transcriptional control through Mediator components. nih.gov

Q & A

Q. How to reconcile SRB2 nomenclature conflicts (e.g., yeast vs. bacterial homologs)?

  • Methodological Answer: Cross-reference gene symbols with NCBI Gene, SGD (Saccharomyces Genome Database), and species-specific repositories. Use sequence alignment tools (e.g., Clustal Omega) to confirm identity. Annotate findings with precise organism and strain details .

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